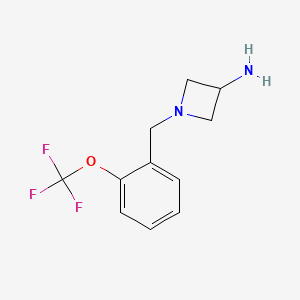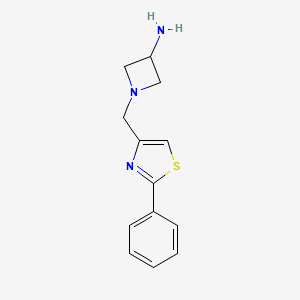![molecular formula C12H9F2NO2 B1466655 1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1284667-02-2](/img/structure/B1466655.png)
1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Overview
Description
“1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid”, also known as DFPM, is a novel organic compound that has gained significant attention in the field of scientific research. It is a type of pyrrole derivative .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various chemical reactions. For instance, a method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The preparative procedure is highly tolerant of various functional groups .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H9F2NO2. The structure of pyrrole derivatives is characterized by a five-membered ring containing one nitrogen atom and four carbon atoms .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrole derivatives are complex and involve multiple steps. For example, the reaction of 1H-1,2,4-triazole with 2,4-difluorophenyl compounds in the presence of certain catalysts can lead to the formation of pyrrole derivatives .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 237.2 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the current information.
Scientific Research Applications
Synthesis and Structural Modifications
Analgesic and Neurobehavioral Activity : The synthesis of 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids involved the reaction between 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride and methyl 2-methoxyglicolate. These compounds were studied for their analgesic, anti-inflammatory, and neuropsychobehavioural effects, indicating their potential for developing new therapeutic agents (Massa et al., 1989).
Antibacterial Agents : Pyrrolopyridine analogs, synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, showed antibacterial activity in vitro, highlighting the chemical's versatility in creating antibacterial compounds (Toja et al., 1986).
Fluorinated Bilirubin Analog : A study achieved the synthesis of a difluorinated bilirubin analog, demonstrating the role of fluorination in altering solubility and potentially affecting biological activity, which could impact drug design and development (Boiadjiev & Lightner, 1997).
Biological Activities
Antimicrobial and Antitumoral Applications : Research into novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids revealed compounds with excellent in vitro potency and in vivo efficacy. This work underscores the potential for developing new antimicrobial agents, with specific modifications enhancing their effectiveness (Chu et al., 1986).
Synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates : This synthesis showcases the creation of compounds with potential pharmacological interest, further contributing to the diverse applications of pyrrole derivatives in medicinal chemistry (Porta et al., 1994).
Future Directions
properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c13-9-4-3-8(10(14)6-9)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWJVHCPFHFGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466573.png)
![1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466574.png)
![1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466575.png)
![4-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}phenol](/img/structure/B1466578.png)
![1-{[(4-Chlorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466579.png)
![1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466580.png)
![1-[(Cyclohexylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466582.png)
![1-[(3-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466585.png)
![1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466588.png)
![1-{[(4-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466589.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-amine](/img/structure/B1466592.png)

